2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a trimethoxyphenyl group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxyaniline, which is then reacted with various reagents to form the desired product. Common reagents used in the synthesis include sodium borohydride, which is a powerful reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to destabilize microtubules, which can inhibit cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share some structural similarities and are known for their antimicrobial properties.
Indole Derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]oxy-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7/c1-6-35-20-13-11-18(12-14-20)28-26(30)17(2)36-22-10-8-7-9-21(22)27(31)29-19-15-23(32-3)25(34-5)24(16-19)33-4/h7-17H,6H2,1-5H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMIXKCPRJVDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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